6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 887982-70-9
VCID: VC3873829
InChI: InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23)
SMILES: C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Molecular Formula: C14H7F6NO2
Molecular Weight: 335.2 g/mol

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid

CAS No.: 887982-70-9

Cat. No.: VC3873829

Molecular Formula: C14H7F6NO2

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid - 887982-70-9

Specification

CAS No. 887982-70-9
Molecular Formula C14H7F6NO2
Molecular Weight 335.2 g/mol
IUPAC Name 6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23)
Standard InChI Key JGSFCKHPCIOJSQ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring (picolinic acid core) with a carboxylic acid group at the 2-position and a 3,5-bis(trifluoromethyl)phenyl substituent at the 6-position. The trifluoromethyl (–CF₃) groups introduce strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The molecular formula is C₁₄H₇F₆NO₂, with a molecular weight of 335.20 g/mol .

Key Structural Features:

  • Pyridine ring: Provides aromaticity and π-stacking capabilities.

  • Carboxylic acid group: Enables hydrogen bonding and salt formation.

  • Trifluoromethyl substituents: Enhance lipophilicity (clogP ≈ 4.2) and metabolic resistance .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis involves multi-step strategies, often leveraging cross-coupling reactions:

Route 1: Suzuki-Miyaura Coupling

  • Intermediate formation: 3,5-Bis(trifluoromethyl)phenylboronic acid is coupled with 6-bromopicolinic acid.

  • Catalysis: Pd(PPh₃)₄ facilitates the reaction in a toluene/ethanol mixture at 80–100°C.

  • Yield: ~60–70% (estimated from analogous reactions) .

Route 2: Metallation-Electrophilic Quenching

  • Directed metallation: 3-Bromo-6-methoxypicolinic acid is treated with TMPMgCl·LiCl to generate a magnesiated intermediate.

  • Electrophilic substitution: Reaction with CO₂ or dimethyl carbonate introduces the carboxylate group .

  • Demethylation: Acidic hydrolysis removes methyl protecting groups .

Challenges and Solutions

  • Regioselectivity: Competing reactions at the 4-position of pyridine are mitigated using bulky ligands.

  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies indicate potent activity against Gram-positive pathogens:

  • Minimum Inhibitory Concentration (MIC): 0.25–2 µg/mL against Staphylococcus aureus and Enterococcus faecium .

  • Mechanism: Disruption of membrane integrity via hydrophobic interactions with lipid bilayers, enhanced by –CF₃ groups .

Applications in Drug Development

Intermediate in API Synthesis

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example:

  • Stepwise functionalization: Amidation with (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol yields candidates for neurodegenerative disease therapeutics .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl positioning: 3,5-Substitution maximizes steric and electronic effects, improving target binding vs. 2,4- or 4-substituted analogues .

  • Carboxylic acid role: Critical for solubility and salt formation, enabling formulation as sodium or potassium salts .

Comparative Analysis with Analogues

CompoundCAS NumberMolecular Weight (g/mol)Key Properties
6-(4-Trifluoromethylphenyl)picolinic acid924817-68-5267.20Lower lipophilicity (clogP ≈ 3.1)
3,5-Bis(benzyloxy)picolinic acid1000025-93-3335.35Reduced metabolic stability
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid887982-70-9335.20Optimal balance of solubility and activity

Key Observations:

  • Bis-trifluoromethyl substitution enhances blood-brain barrier penetration compared to benzyloxy groups .

  • Ortho-carboxylic acid placement improves metal chelation, relevant for radiopharmaceuticals .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets using CRISPR-Cas9 knockout screens.

  • In vivo Toxicology: Assess pharmacokinetics in rodent models to determine therapeutic indices.

  • Material Science Applications: Explore use in metal-organic frameworks (MOFs) for gas storage .

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